molecular formula C18H25N3O2S B2386585 ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2386585
M. Wt: 347.5 g/mol
InChI Key: IVYQPPOPPMLMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation, a method widely used for constructing such heterocyclic scaffolds . Its structure features:

  • Ethyl ester at position 3.
  • 6-Methyl group on the pyrimidine ring.
  • 2-Sulfanylidene (thione) group, replacing the typical 2-oxo moiety.
  • 4-(Diethylamino)phenyl substituent at position 4, which introduces electron-donating and steric effects.

DHPM derivatives are renowned for diverse pharmacological activities, including antimicrobial, antioxidant, and calcium channel modulation . The diethylamino group in this compound may enhance solubility and alter electronic properties compared to other substituents.

Properties

IUPAC Name

ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-5-21(6-2)14-10-8-13(9-11-14)16-15(17(22)23-7-3)12(4)19-18(24)20-16/h8-11,16H,5-7H2,1-4H3,(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYQPPOPPMLMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antitumor properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N3O2SC_{18}H_{25}N_3O_2S, with a molecular weight of 333.41 g/mol. The compound features a sulfanylidene group and a diethylamino substituent that may contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that compound 1 exhibits significant antitumor activity against various cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) : Compound 1 was evaluated for cytotoxicity against these cell lines. The results indicated that it has an IC50 value of approximately 5.36μg/mL5.36\,\mu g/mL for MCF-7 and 9.94μg/mL9.94\,\mu g/mL for HepG2 cells, suggesting a higher efficacy against breast cancer cells compared to liver cancer cells .
Cell LineIC50 (μg/mL\mu g/mL)
MCF-75.36 ± 0.12
HepG29.94 ± 0.15

These findings indicate that compound 1 could be a promising candidate for further development in cancer therapy.

The mechanism by which compound 1 exerts its antitumor effects may involve the induction of apoptosis in cancer cells. Preliminary assays suggest that it may interfere with cell cycle progression and promote apoptotic pathways, although detailed mechanistic studies are warranted to elucidate these pathways fully.

Case Studies

  • In vitro Studies : A series of in vitro experiments were conducted where compound 1 was tested against multiple cancer cell lines including MCF-7 and HepG2. The results consistently showed that compound 1 inhibited cell proliferation effectively compared to control treatments .
  • Comparative Analysis : In a comparative study with doxorubicin (a standard chemotherapeutic agent), compound 1 displayed comparable cytotoxic effects against the MCF-7 cell line but was less effective against HepG2 cells . This highlights the selective nature of compound 1's activity.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological and cardiovascular diseases. Its structural features contribute to enhanced drug efficacy and specificity.

Case Study: Anticancer Properties
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic activity against various cancer cell lines. For example, studies have shown that modifications to the tetrahydropyrimidine structure can lead to improved anticancer activity through mechanisms such as apoptosis induction in cancer cells .

Agricultural Chemistry

Ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. This includes the development of effective pesticides and herbicides that enhance crop yield while minimizing environmental impacts.

Data Table: Agrochemical Applications

Application TypeDescription
PesticidesEffective against a range of pests while being environmentally friendly.
HerbicidesSelectively targets weeds without harming crops.

Biochemical Research

In biochemical research, this compound plays a role in enzyme inhibition studies and receptor binding assays. It aids in discovering new therapeutic agents by providing insights into molecular interactions.

Case Study: Enzyme Inhibition
Studies have demonstrated that modifications to the tetrahydropyrimidine structure can enhance its ability to inhibit specific enzymes linked to disease pathways. For instance, certain derivatives have shown promise in inhibiting enzymes involved in cancer progression .

Material Science

The compound is also explored for its potential in developing novel materials with unique properties such as improved thermal stability and mechanical strength.

Applications in Material Science

  • Thermal Stability: Compounds derived from tetrahydropyrimidines show enhanced resistance to thermal degradation.
  • Mechanical Strength: Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical properties.

Comparison with Similar Compounds

Physical and Crystallographic Properties
  • Melting Points : Thioxo derivatives generally exhibit higher melting points than oxo analogs due to stronger intermolecular interactions (e.g., S···H bonds). For example:
    • Ethyl 4-(4-fluorophenyl)-2-oxo derivative: 182–184°C .
    • Ethyl 4-(4-fluorophenyl)-2-thioxo derivative: 233–235°C .
  • Crystallography: The thione group participates in N–H···S hydrogen bonds, forming 3D networks (e.g., in ethyl 4-(4-cyanophenyl)-2-thioxo derivative) . Ethyl groups may exhibit disorder in crystal structures, as seen in ethyl 4-(4-cyanophenyl)-2-thioxo derivative .
Pharmacological Activities
  • Antioxidant Activity : Ethyl 4-(furan-2-yl)-2-thioxo derivatives show moderate radical scavenging (IC₅₀ = 0.6 mg/mL for compound 3c) .
  • Antifungal Synergy : Bis-DHPM thioxo derivatives enhance fluconazole efficacy against Candida albicans .
  • Antibacterial Potential: Fluorophenyl-substituted DHPMs demonstrate activity against Gram-positive bacteria .

Substituent Effects :

  • Electron-donating groups (e.g., diethylamino, methoxy) improve solubility and bioavailability.
  • Electron-withdrawing groups (e.g., trifluoromethyl, cyanophenyl) enhance thermal stability and crystallinity .
Hydrogen Bonding and Molecular Interactions
  • Thioxo vs. Oxo : Thione groups form stronger N–H···S bonds compared to N–H···O , influencing crystal packing and stability .
  • Aryl Substitutions : Bulky substituents (e.g., benzodioxol) introduce steric hindrance, affecting reaction regioselectivity .

Q & A

Q. Advanced Considerations :

  • Microwave-assisted synthesis : Reduces reaction time (30–60 mins) with comparable yields .
  • Chiral resolution : Use of enantiopure aldehydes or post-synthetic chiral chromatography to isolate R/S enantiomers, critical for biological activity studies .

How is structural characterization performed for this compound, and what analytical discrepancies may arise?

Q. Basic Techniques :

  • NMR/IR spectroscopy : Confirms functional groups (e.g., sulfanylidene C=S stretch at ~1200 cm⁻¹) and regiochemistry .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 376.2) .

Q. Advanced Characterization :

  • Single-crystal X-ray diffraction : Resolves stereochemistry and hydrogen-bonding networks. For example, monoclinic (P21/c) or triclinic (P1) systems with Z = 4 are common .
  • Disorder modeling : Ethyl or phenyl groups may exhibit positional disorder, requiring refinement with SHELXL (occupancy factors split 0.7:0.3) .
  • Data contradictions : Polymorphism (e.g., differing unit cell parameters in P1 vs. P21/c systems) can arise from solvent or cooling-rate variations. Validate via R-factor convergence (<0.05) and Hirshfeld surface analysis .

What crystallographic software and methodologies are recommended for resolving complex hydrogen-bonding patterns?

Q. Advanced Research Focus

  • Structure solution : SHELXD/SHELXS for phase determination from X-ray data .
  • Refinement : SHELXL for handling disorder and anisotropic displacement parameters. Use "ISOR" restraints for disordered moieties .
  • Hydrogen-bond analysis :
    • ORTEP-3 : Visualizes thermal ellipsoids and intermolecular interactions (e.g., N–H⋯S bonds forming 1D chains) .
    • Graph-set analysis : Classifies motifs (e.g., R²₂(8) rings from N–H⋯O/S interactions) using Etter’s formalism .
    • Crystal packing : Identify inversion-related dimers (e.g., centrosymmetric hydrogen-bonded chains along the b-axis) .

How can researchers address discrepancies in biological activity data across studies?

Q. Advanced Methodological Approach

  • Assay standardization :
    • Kinase inhibition : Use ATP-competitive assays with positive controls (e.g., staurosporine) to normalize IC₅₀ values .
    • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
  • Data variability sources :
    • Enantiomeric purity : Chiral HPLC to confirm >99% enantiomeric excess, as impurities can skew activity .
    • Solubility effects : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .
  • Statistical validation : Multivariate regression to correlate substituent effects (e.g., diethylamino vs. trifluoromethyl groups) with bioactivity .

What strategies are effective in analyzing hydrogen-bonding networks for structure-activity relationships (SAR)?

Q. Advanced Crystallography & SAR

  • Hydrogen-bond propensity : Calculate using Mercury CSD software to identify conserved interactions (e.g., N–H⋯S in 2-sulfanylidene derivatives) .
  • Thermal stability : DSC/TGA to link melting points (e.g., 447 K) with packing efficiency. Higher H-bond density correlates with thermal resilience .
  • SAR modeling :
    • QSAR : Correlate substituent electronegativity (e.g., diethylamino as electron donor) with logP and bioactivity .
    • Molecular docking : Simulate binding to kinase active sites (e.g., CDK2) using AutoDock Vina, validated by crystallographic poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.